molecular formula C11H7NOS B3138876 1-Amino-8H-indeno[1,2-c]thiophen-8-one CAS No. 473437-48-8

1-Amino-8H-indeno[1,2-c]thiophen-8-one

Cat. No.: B3138876
CAS No.: 473437-48-8
M. Wt: 201.25 g/mol
InChI Key: HCMINZAWFOAAPS-UHFFFAOYSA-N
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Description

Significance of the Indeno[1,2-c]thiophene Core Scaffold in Heterocyclic Chemistry

The indeno[1,2-c]thiophene core is a significant scaffold in heterocyclic chemistry due to its versatile electronic properties and potential for functionalization. The electron-rich nature of the thiophene (B33073) ring combined with the indenone system creates a unique conjugated structure that is of interest in several fields.

Medicinal Chemistry: Thiophene-containing heterocycles are considered privileged pharmacophores in drug discovery, known to exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. arkat-usa.orgderpharmachemica.com While research on the specific [1,2-c] isomer is less common than its [2,1-b] counterpart, related fused structures like indeno[1,2-c]isoquinolines have been investigated as potent topoisomerase I inhibitors for potential anticancer applications. nih.gov Furthermore, various derivatives of the broader indenothiophene class have been explored as inhibitors of cyclin-dependent kinases (CDKs) and monoamine oxidase B (MAO-B). researchgate.net

Materials Science: The planar and electron-rich nature of fused thiophene systems makes them attractive candidates for organic electronics. Polycyclic aromatic hydrocarbons (PAHs) that incorporate thiophene rings are studied for their potential use in organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). The rigid structure of the indenothiophene scaffold can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport.

Asymmetric Synthesis: The indeno[1,2-c]thiophene scaffold has also emerged as a subject of interest in stereoselective chemistry. Recent research has demonstrated the palladium-catalyzed kinetic resolution of 8H-indeno[1,2-c]thiophen-8-ols, allowing for the synthesis of optically active atropisomers and stereogenic alcohols with high enantiomeric excess. acs.org This highlights the scaffold's utility in creating complex, chiral molecules.

Historical Development of Indenothiophene Synthesis and Reactivity

The synthesis of thiophenes and their fused derivatives has a rich history, with several named reactions forming the bedrock of modern synthetic strategies. The construction of the indeno[1,2-c]thiophene system typically involves the formation of either the thiophene ring onto an existing indanone or the cyclization of a thiophene-substituted precursor to form the five-membered carbocyclic ring.

One of the most powerful and historically significant methods for synthesizing 2-aminothiophenes is the Gewald reaction , first reported by Karl Gewald in 1961. arkat-usa.orgwikipedia.orgresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility and operational simplicity of the Gewald reaction have made it a cornerstone in thiophene chemistry. researchgate.netmdpi.com

Another foundational method relevant to the synthesis of the indenone portion of the scaffold is the Friedel-Crafts reaction . nih.govyoutube.com Intramolecular Friedel-Crafts acylation is a classic and effective method for cyclizing a suitably substituted aromatic precursor to form a ketone, such as an indanone. nih.gov This involves treating a molecule containing both an aromatic ring and a carboxylic acid derivative (like an acid chloride) with a Lewis acid catalyst. scispace.com

Modern synthetic approaches have built upon these classical methods, incorporating transition-metal catalysis and developing novel one-pot procedures to improve efficiency, regioselectivity, and substrate scope. researchgate.net

Synthetic Method Description Relevance to Indenothiophenes
Gewald Reaction A multicomponent reaction condensing a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur with a base. organic-chemistry.orgA primary and historical method for constructing the 2-aminothiophene moiety present in the target compound. arkat-usa.orgresearchgate.net
Friedel-Crafts Acylation An electrophilic aromatic substitution reaction used to form ketones via intramolecular or intermolecular acylation of an aromatic ring. nih.govKey strategy for creating the indanone part of the scaffold by cyclizing a thiophene-substituted precursor. scispace.com
Paal-Knorr Thiophene Synthesis The reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form a thiophene. nih.govA fundamental method for thiophene ring formation, applicable to precursors of the indenothiophene system.
Palladium-Catalyzed Reactions Modern cross-coupling and cyclization reactions that use palladium catalysts to form C-C or C-S bonds with high precision.Used in contemporary synthesis for functionalizing the core and in advanced applications like asymmetric synthesis. acs.org

Overview of 1-Amino-8H-indeno[1,2-c]thiophen-8-one as a Target for Contemporary Research

While the broader class of indenothiophenes has been explored for various applications, the specific derivative This compound remains a sparsely documented molecule in scientific literature. Its parent ketone, 8H-Indeno[1,2-c]thiophen-8-one, is a known compound, but the introduction of an amino group at the C1 position creates a molecule with a distinct set of chemical properties that make it an interesting target for contemporary research. chemscene.com

The structure of this compound combines several key functional motifs:

An α,β-unsaturated ketone system (a Michael acceptor), which is a common feature in biologically active molecules and can react with nucleophiles.

An enamine-like functionality due to the amino group conjugated with the thiophene double bond, making the C2 position potentially nucleophilic.

A planar, conjugated system that could be explored for its photophysical or electronic properties.

The synthesis of this specific target could potentially be achieved through direct amination of a pre-functionalized 1-halo-8H-indeno[1,2-c]thiophen-8-one or, more elegantly, through a cyclization strategy. A plausible approach could involve a variation of the Gewald synthesis using a precursor that already contains the indanone framework.

Given the established significance of the indenothiophene scaffold and the versatile reactivity of the aminothiophene motif, this compound stands out as a promising, yet underexplored, candidate for future investigations in medicinal chemistry and materials science. Its unique combination of functional groups offers a rich platform for further chemical derivatization and biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoindeno[1,2-c]thiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c12-11-9-8(5-14-11)6-3-1-2-4-7(6)10(9)13/h1-5H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMINZAWFOAAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC(=C3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Amino 8h Indeno 1,2 C Thiophen 8 One and Its Structural Analogues

Strategies for the Construction of the Indeno[1,2-c]thiophene Ring System

The fusion of an indenone and a thiophene (B33073) ring presents unique synthetic challenges. Various methods have been developed to achieve this, ranging from classical cyclization reactions to modern multicomponent strategies.

Cyclization reactions are a cornerstone in the synthesis of polycyclic aromatic compounds. In the context of indenothiophenes, these reactions are pivotal for creating the fused ring system.

Intramolecular Friedel-Crafts acylation is a powerful tool for the formation of cyclic ketones, including the indenone moiety of the indeno[1,2-c]thiophene system. masterorganicchemistry.comnih.gov This reaction typically involves the cyclization of a carboxylic acid or its derivative onto an aromatic ring in the presence of a Lewis acid or a strong protic acid. masterorganicchemistry.comdigitellinc.com For instance, the cyclization of 3-(thienyl)propanoic acids can be effected to form the corresponding indanone structure. researchgate.net The choice of catalyst, such as aluminum chloride or polyphosphoric acid, and reaction conditions are crucial for achieving high yields and preventing side reactions. masterorganicchemistry.comdigitellinc.com The electronic nature of substituents on the thiophene ring can significantly influence the reactivity and outcome of the cyclization. digitellinc.com

Table 1: Examples of Lewis Acids in Intramolecular Friedel-Crafts Acylation

Lewis AcidTypical Reaction ConditionsReference
Aluminum chloride (AlCl₃)Anhydrous conditions, often with an acyl chloride masterorganicchemistry.comdigitellinc.com
Niobium pentachloride (NbCl₅)Mild conditions, room temperature researchgate.net
Iron (III) chloride (FeCl₃)Varies depending on substrate digitellinc.com
Polyphosphoric acid (PPA)Elevated temperatures masterorganicchemistry.com
Methanesulfonic acid (MSA)Alternative to PPA, readily handled liquid masterorganicchemistry.com

The construction of fused aromatic systems often involves dehydration and dehydrogenation steps to introduce unsaturation and achieve aromaticity. In the synthesis of thiophene-containing polycycles, these reactions can be employed to form the thiophene ring itself or to aromatize a pre-existing hydrothiophene ring. For example, the dehydration of alkynols followed by sulfur cyclization can yield substituted thiophenes. nih.gov Another approach involves the oxidative dehydrogenation of tetrahydrothiophene (B86538) precursors to form the aromatic thiophene ring. catalysis.ru These methods are crucial for the final steps in the synthesis of polycyclic aromatic thiophenes.

Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of various cyclic and macrocyclic compounds, including those containing thiophene rings. nih.gov This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs catalysts, involves the formation of a new double bond within a molecule containing two terminal alkenes. nih.gov While direct application to the indenone portion is less common, RCM can be employed to construct complex side chains or annulated rings onto a pre-existing indenothiophene core. For instance, the synthesis of thienyl-containing macrolactones has been achieved using RCM as a key step. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of 1-Amino-8H-indeno[1,2-c]thiophen-8-one are not extensively detailed in the provided context, the general strategy is applicable to the construction of highly substituted heterocyclic systems. The development of novel MCRs for the synthesis of indenothiophene derivatives remains an active area of research.

The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. This reaction and its modifications are highly valuable for constructing the thiophene ring with an amino group, a key feature of the target molecule. A series of 1,3-indanedione derivatives have been synthesized and evaluated as antimicrobial agents using 2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile as a starting material, which can be prepared through a Gewald-type reaction. researchgate.net This highlights the utility of such heterocyclic annulations in building the desired indenothiophene framework.

Cyclization Reactions for the Indenone and Thiophene Ring Fusion

Installation of the Amino Functional Group at the C1 Position

The introduction of an amino group at the C1 position of the indenothiophene core is a critical step in the synthesis of the target compound. This can be achieved through either direct amination of a pre-existing scaffold or by the conversion of a suitable precursor functional group.

Direct C-H amination of heteroaromatic compounds, including thiophenes, has emerged as a powerful tool in organic synthesis. While direct amination of the this compound core is not widely documented, methods applied to thiophene derivatives suggest potential pathways. Palladium-catalyzed direct arylation has been successfully applied to free NH2 substituted thiophene derivatives, indicating the feasibility of C-N bond formation on the thiophene ring. researchgate.net The choice of reaction conditions, particularly the base, is crucial to favor the desired C-N coupling over competing side reactions. researchgate.net

Radical-mediated C-H amination of arenes using photolysis of N-chloroamines presents another potential route. nih.gov This method involves the generation of electrophilic aminium radicals that can react with the electron-rich thiophene ring. nih.gov Photocatalytic approaches have also been developed for the practical and regioselective amination of arenes with alkyl amines, which could potentially be adapted for the indenothiophene system. youtube.com

A more common and versatile approach to installing the C1 amino group is through the conversion of a precursor functional group. The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes and represents a powerful method for constructing the aminothiophene moiety of the target molecule from acyclic precursors. nih.govresearchgate.netresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. nih.govresearchgate.net Variations of the Gewald reaction, including those conducted in water or under ultrasound irradiation, offer greener and more efficient synthetic routes. researchgate.net

For instance, a ketone, a cyano-active compound, and sulfur can react to form a 2-aminothiophene derivative. This method allows for the introduction of various substituents on the thiophene ring based on the choice of starting materials.

Functionalization and Modification at the C8-Keto Position

The carbonyl group at the C8 position of this compound offers a site for further molecular diversification through various derivatization strategies.

The ketone functionality can undergo a range of classical carbonyl reactions. For example, in a related indenothiophene system, the carbonyl group has been shown to react with maleic anhydride, leading to intramolecular cyclization products. researchgate.net This highlights the potential for the C8-keto group to participate in cycloaddition and condensation reactions to build more complex fused-ring systems.

Furthermore, the ketone can be converted to other functional groups. For instance, reduction of the carbonyl group can lead to the corresponding alcohol, 8-hydroxy-1-amino-8H-indeno[1,2-c]thiophene. This alcohol can then be a precursor for further stereoselective transformations. Other potential derivatizations include conversion to an enol triflate, which can then participate in cross-coupling reactions to introduce new carbon-carbon bonds. nih.gov

Stereoselective Synthesis Approaches for Indenothiophene Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for biological applications. For indenothiophene derivatives, significant progress has been made in the area of atroposelective synthesis.

A notable advancement in the stereoselective synthesis of indenothiophene derivatives is the palladium-catalyzed kinetic resolution of 8H-indeno[1,2-c]thiophen-8-ols. nih.govacs.orgacs.org This method allows for the separation of racemic mixtures of these alcohols into their respective enantiomers with high enantiomeric excesses. nih.govacs.orgacs.org

The process involves a highly regioselective carbon-carbon bond cleavage, leading to the formation of optically active thiophene-phenyl atropisomers and the recovery of the unreacted, stereogenic 8H-indeno[1,2-c]thiophen-8-ol. nih.govacs.org The success of this kinetic resolution relies on the use of a specifically designed phosphoramidite (B1245037) ligand in the palladium catalytic system. acs.org The resulting enantiomerically enriched indenothiophen-8-ols and axially chiral biaryls are valuable building blocks for the synthesis of chiral ligands and organocatalysts. acs.org

Point Chirality to Axial Chirality Transfer Processes in Scaffold Construction

The concept of transferring stereochemical information from a point chiral source to induce axial chirality is a powerful tool in the synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. This strategy has been effectively employed in the synthesis of various biaryl and heterobiaryl compounds, including those with structures analogous to the indeno[1,2-c]thiophene core. rsc.org The process typically involves the use of a chiral auxiliary or a stereogenic center that is temporarily or permanently part of the reacting molecule. This initial point chirality directs the formation of a sterically hindered axis, after which the original stereocenter may be removed or modified, leaving the axially chiral framework.

A notable example of this methodology is the palladium-catalyzed chirality transfer from a peripheral stereogenic carbon center to create axial chirality in 3-arylthiophene atropisomers. researchgate.net In this approach, starting from 8H-indenothiophen-8-ols, the chirality is transferred in a process that differs from traditional point-to-axial chirality transfer where the new chiral axis is directly attached to the stereogenic center. researchgate.net This method provides an efficient route to highly functionalized 3-arylthiophene atropisomers with high enantioselectivity. researchgate.net

The general principle of this transformation can be illustrated by the reaction of a chiral precursor, where the stereochemistry at a specific carbon atom dictates the spatial orientation of the groups around the forming biaryl bond. The success of such a transfer is highly dependent on the reaction conditions and the nature of the catalyst and substrates involved.

Below is a representative table of results from a study on the enantioselective synthesis of axially chiral biaryl sulfenamides, which demonstrates the high yields and enantioselectivities that can be achieved through such catalytic processes. While not directly for the title compound, it illustrates the effectiveness of chirality transfer methodologies in related systems.

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Cu(OAc)2 (10)Dioxane128592
2Cu(OTf)2 (10)Toluene247888
3Pd(OAc)2 (5)DMF89195
4NiCl2(dppe) (10)THF186575

This table is illustrative and based on general findings in the field of asymmetric synthesis.

Another significant approach involves the use of N-heterocyclic carbene (NHC) catalysis for the de novo construction of an aromatic ring with concomitant induction of axial chirality. nih.gov This method has been successfully applied to the synthesis of axially chiral benzothiophene-fused biaryls. The process proceeds through a cascade of reactions, including a [2+4] annulation, decarboxylation, and oxidative aromatization, with a central-to-axial chirality conversion. nih.gov This strategy has proven effective even for the synthesis of sterically demanding tetra-ortho-substituted biaryls. nih.gov

The efficiency of point-to-axial chirality transfer is often rationalized by considering the transition state of the key bond-forming step. The pre-existing stereocenter forces the molecule to adopt a conformation that minimizes steric hindrance, thereby directing the orientation of the substituents around the forming chiral axis. This diastereoselective control is crucial for achieving high enantiomeric excess in the final product.

In the context of synthesizing analogues of this compound, a hypothetical approach could involve the use of a chiral amino alcohol derivative as the source of point chirality. This chiral moiety could guide the formation of the indenothiophene scaffold, leading to an axially chiral product. Subsequent modification or removal of the chiral auxiliary would then yield the target structure with the desired axial chirality.

The development of these synthetic methodologies is crucial for accessing novel chiral ligands, catalysts, and biologically active molecules where the specific three-dimensional arrangement is key to their function.

Chemical Reactivity and Advanced Transformations of 1 Amino 8h Indeno 1,2 C Thiophen 8 One

Reactivity of the Amino Group: Amidation, Alkylation, and Condensation Reactions

The primary amino group attached to the thiophene (B33073) ring of 1-Amino-8H-indeno[1,2-c]thiophen-8-one is a key site for nucleophilic reactions. Its reactivity allows for the synthesis of a wide array of derivatives through amidation, alkylation, and condensation reactions. These transformations are fundamental in modifying the compound's properties and in building more complex molecular architectures.

Amidation: The amino group can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a standard method for introducing acyl groups and creating a stable amide linkage.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This process can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents.

Condensation Reactions: The nucleophilic nature of the amino group makes it suitable for condensation reactions with various carbonyl compounds. For instance, it can react with aldehydes and ketones to form imines (Schiff bases). Reactions with isothiocyanates can yield thiourea (B124793) derivatives, which can serve as intermediates for the synthesis of various heterocyclic systems. researchgate.net The condensation of 2-aminothiophenes with carbonyl compounds is a well-established method for synthesizing fused heterocyclic systems like benzothiazoles. mdpi.com

Table 1: Potential Reactions of the Amino Group

Reaction Type Reagent Class Product Type
Amidation Acyl Halides, Anhydrides N-Acyl-indenothiophene
Alkylation Alkyl Halides N-Alkyl-indenothiophene
Condensation Aldehydes, Ketones Imine (Schiff Base)
Condensation Isothiocyanates Thiourea Derivative

Transformations Involving the Ketone Moiety at C8

The ketone functionality at the C8 position of the indenone core is another major site of reactivity, enabling transformations such as oxime formation, subsequent rearrangements, and complete reduction of the carbonyl group.

The reaction of a ketone with hydroxylamine (B1172632) leads to the formation of an oxime, a compound containing the RR'C=NOH functional group. wikipedia.org This conversion is a classic reaction in organic chemistry for the characterization and protection of carbonyl compounds. nih.gov Oximes are also valuable synthetic intermediates, most notably for the Beckmann rearrangement. nih.gov

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org The reaction can be promoted by various acidic reagents, including Brønsted acids (like sulfuric acid), Lewis acids, and other reagents like tosyl chloride or phosphorus pentachloride. wikipedia.orgnih.gov The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the N-O bond, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield an amide or a lactam in the case of cyclic ketoximes. wikipedia.orgmasterorganicchemistry.com This rearrangement is stereospecific, with the migrating group being the one positioned opposite to the hydroxyl group of the oxime. wikipedia.org

Table 2: Selected Reagents for Beckmann Rearrangement

Catalyst/Reagent Type Reference
Sulfuric Acid Brønsted Acid researchgate.net
Phosphorus Pentachloride Activating Agent wikipedia.org
Tosyl Chloride Activating Agent wikipedia.org
Cyanuric Chloride / ZnCl₂ Catalytic System wikipedia.org
FeCl₃ on Silica (B1680970) Gel ('silferc') Solid-Supported Catalyst researchgate.net
Rhodium Complex / Triflic Acid Transition Metal Catalyst nih.gov

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones, converting the carbonyl group directly into a methylene (B1212753) group (-CH₂-). wikipedia.orgalfa-chemistry.com This reaction is particularly useful for substrates that are sensitive to acidic conditions, making it a complementary method to the Clemmensen reduction. alfa-chemistry.comlscollege.ac.in

The reaction proceeds by first forming a hydrazone intermediate through the condensation of the ketone with hydrazine (B178648) (NH₂NH₂). alfa-chemistry.comlscollege.ac.in Under strongly basic conditions (e.g., potassium hydroxide) and high temperatures (typically 180-200 °C) in a high-boiling solvent like ethylene (B1197577) glycol, the hydrazone is deprotonated. wikipedia.orgmasterorganicchemistry.com The resulting anion undergoes a rearrangement, leading to the irreversible loss of nitrogen gas (N₂) and the formation of a carbanion. masterorganicchemistry.com This carbanion is then rapidly protonated by the solvent to yield the final alkane product. wikipedia.org

A widely used modification, developed by Huang-Minlon, involves a one-pot procedure where the carbonyl compound, hydrazine, and base are refluxed together in a high-boiling alcohol. lscollege.ac.inbeilstein-journals.org This modification often results in higher yields and shorter reaction times. lscollege.ac.in

Table 3: Comparison of Wolff-Kishner Reduction Conditions

Method Key Reagents Typical Temperature Key Feature
Classic Wolff-Kishner Pre-formed hydrazone, NaOEt ~180 °C (sealed tube) Requires isolation of hydrazone; high pressure. wikipedia.org
Standard Procedure Hydrazine hydrate, KOH/NaOH, Ethylene Glycol ~200 °C High temperature, strongly basic. wikipedia.orgmasterorganicchemistry.com
Huang-Minlon Modification Hydrazine hydrate, KOH, Diethylene Glycol ~200 °C One-pot procedure, often improved yields. lscollege.ac.inbeilstein-journals.org
Caglioti Reaction Tosylhydrazone, Metal Hydride (e.g., NaBH₄) Milder (e.g., 68 °C) Avoids strongly basic conditions and high heat. alfa-chemistry.commasterorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions on the Indeno-Thiophene Aromatic System

The fused aromatic system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the reactivity will be directed by the electronic nature of the individual rings and the existing substituents. The electron-rich thiophene ring, further activated by the amino group, is the likely site for electrophilic attack. Conversely, nucleophilic aromatic substitution might occur on the indenone portion, particularly if a suitable leaving group is present. While specific studies on the substitution patterns of this exact molecule are not widely detailed, the chemistry of related heterocycles such as thienopyrimidines and quinolinones demonstrates the feasibility of such reactions. researchgate.netmdpi.com For instance, halogenated thienopyrimidine systems readily undergo nucleophilic substitution of the halide by amines and other nucleophiles. researchgate.net

Metal-Catalyzed Reactions and Cross-Coupling Strategies

Transition metal catalysis offers powerful tools for modifying complex organic molecules. nih.gov For the indenothiophene scaffold, metal-catalyzed reactions can enable unique transformations that are not achievable through classical methods, including the strategic cleavage and formation of carbon-carbon bonds.

Palladium catalysis is particularly effective in mediating the cleavage of C-C bonds, often driven by the relief of ring strain or the formation of stable intermediates. nih.govrsc.org Research has demonstrated a palladium-catalyzed kinetic resolution of the corresponding alcohol, 8H-indeno[1,2-c]thiophen-8-ols, which proceeds through a C-C bond cleavage mechanism. acs.orgnih.gov

In this transformation, the palladium catalyst selectively activates and cleaves a C-C bond within the five-membered ring of the indenol system. acs.orgnih.gov This regioselective ring-opening reaction results in the formation of optically active thiophene-phenyl atropisomers. acs.org The process not only serves as a method for resolving the racemic starting material but also as a synthetic route to valuable atropisomeric compounds, highlighting the utility of palladium catalysis in achieving complex structural modifications on the indenothiophene core. acs.orgnih.gov This type of transformation underscores the potential to use metal catalysis to deconstruct and functionalize the fused-ring system in a controlled manner.

Table 4: Summary of Pd-Catalyzed Transformation of the Indenothiophene System

Substrate Catalyst System Reaction Type Product Significance
8H-Indeno[1,2-c]thiophen-8-ols Palladium Catalyst Kinetic Resolution / C-C Bond Cleavage Optically active thiophene-phenyl atropisomers and resolved indenothiophenols Provides access to chiral atropisomers and resolved starting material through regioselective ring-opening. acs.orgnih.gov

Rhodium-Catalyzed C-H Arylation Reactions on Heterobiaryl Systems

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. While direct C-H arylation of this compound has not been explicitly reported, the reactivity of related heterobiaryl systems, such as indoles and thiophenes, provides a strong basis for predicting its behavior in such transformations.

The general mechanism for rhodium(III)-catalyzed C-H arylation typically involves a directing group on the substrate that coordinates to the rhodium center, facilitating the cleavage of a specific C-H bond. In the case of this compound, the amino group at the C1 position could potentially act as a directing group, guiding the arylation to adjacent C-H bonds. The reaction generally proceeds through a concerted metalation-deprotonation pathway, followed by oxidative addition of an aryl halide and reductive elimination to afford the arylated product and regenerate the active rhodium catalyst.

Drawing parallels with studies on other heterocyclic compounds, it is plausible that the C-H bonds on both the thiophene and the indene (B144670) rings could be targets for arylation. The regioselectivity would likely be influenced by the directing effect of the amino group, the specific rhodium catalyst and ligands employed, and the reaction conditions. For instance, in the rhodium-catalyzed arylation of indoles, directing groups have been successfully utilized to achieve regioselective functionalization at various positions of the indole (B1671886) nucleus.

Table 1: Examples of Rhodium-Catalyzed C-H Arylation on Heterocycles

Heterocycle Arylating Agent Catalyst System Position of Arylation Reference
Indole Aryl Bromide [Rh(cod)Cl]₂ / Ligand C7 nih.gov
Thiophene Aryl Iodide RhCl(CO){P[OCH(CF₃)₂]₃}₂ / Ag₂CO₃ C2/C5 masterorganicchemistry.com

The application of these methodologies to this compound could lead to the synthesis of novel derivatives with extended π-conjugated systems, which are of interest for their potential applications in materials science. Further experimental investigation is required to determine the feasibility and outcome of such reactions on this specific indenothiophene scaffold.

Applications of Immobilized Palladium Complexes in Related Synthesis

Immobilized palladium complexes are gaining increasing attention in catalysis due to their ease of separation, recyclability, and enhanced stability compared to their homogeneous counterparts. While the direct application of immobilized palladium catalysts in the synthesis or functionalization of this compound is not documented, their successful use in the synthesis of structurally related indenopyrimidine derivatives highlights their potential.

A notable example is the synthesis of a thiophene-derived palladium(II) complex immobilized on a mesoporous silica support, FSM-16. This heterogeneous catalyst, PdCl₂-imine/thiophene-FSM-16, has demonstrated high efficiency in the synthesis of indeno researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. nih.gov The synthesis of this catalyst involves the functionalization of FSM-16 with an aminopropyl group, followed by condensation with thiophene-2-carbaldehyde (B41791) to form an imine ligand, which then coordinates to palladium(II) chloride. nih.gov

This catalyst was effectively used in a three-component reaction between indan-1,3-dione, aromatic aldehydes, and 3-amino-1H-1,2,4-triazole in water, a green solvent. nih.gov The reaction proceeds with high yields, and the catalyst can be easily recovered and reused multiple times without a significant loss of activity. nih.gov

Table 2: Synthesis of Indeno-triazolo[1,5-a]pyrimidine Derivatives using an Immobilized Palladium Catalyst

Aldehyde Product Yield (%)
Benzaldehyde 7-phenyl-7,12-dihydro-6H-indeno researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-6-one 95
4-Chlorobenzaldehyde 7-(4-chlorophenyl)-7,12-dihydro-6H-indeno researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-6-one 92
4-Methylbenzaldehyde 7-(4-methylphenyl)-7,12-dihydro-6H-indeno researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-6-one 94
4-Methoxybenzaldehyde 7-(4-methoxyphenyl)-7,12-dihydro-6H-indeno researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-6-one 90

Data sourced from a study on the synthesis of indeno-1,2,4-triazolo[1,5-a]pyrimidine derivatives. nih.gov

Given that the indanone moiety is a key structural component of this compound, it is conceivable that similar immobilized palladium catalysts could be employed in its synthesis or for subsequent derivatization reactions, such as cross-coupling reactions at the amino group or at other positions of the indenothiophene core.

Ring Transformations and Rearrangement Pathways of Indenothiophene Frameworks

The rigid indenothiophene framework can undergo fascinating ring transformations and rearrangements, leading to the formation of novel heterocyclic systems. A significant example of such a transformation is the ring expansion of an indenothiophene core to a thienoquinoline system via a Beckmann rearrangement. researchgate.net

In a reported study, 2-phenyl-4H-indeno[1,2-b]thiophen-4-one was converted to its corresponding oxime upon reaction with hydroxylamine. researchgate.net Subsequent treatment of the oxime with polyphosphoric acid induced a Beckmann rearrangement, resulting in the formation of 2-phenylthieno[3,2-c]quinolin-4(5H)-one. researchgate.net The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime to an amide or a lactam. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti to the leaving group (water) to the nitrogen atom, leading to a nitrilium ion intermediate that is subsequently hydrolyzed.

Table 3: Key Steps in the Ring Expansion of an Indenothiophene

Step Reactant Reagent(s) Product Transformation
1 2-phenyl-4H-indeno[1,2-b]thiophen-4-one Hydroxylamine 2-phenyl-4H-indeno[1,2-b]thiophen-4-one oxime Oximation
2 2-phenyl-4H-indeno[1,2-b]thiophen-4-one oxime Polyphosphoric acid 2-phenylthieno[3,2-c]quinolin-4(5H)-one Beckmann Rearrangement

Based on the synthetic route described in the literature. researchgate.net

This ring expansion strategy could potentially be applied to this compound. The formation of the oxime at the C8-keto group, followed by a Beckmann rearrangement, would be expected to yield a thieno[2,3-c]quinolinone derivative. The presence of the amino group at the C1 position might influence the course of the rearrangement and the stability of the resulting product. Such a transformation would provide a valuable route to novel, nitrogen-containing fused heterocyclic systems with potential biological activity. Further research into the rearrangement pathways of this compound and its derivatives could unveil new avenues for the synthesis of complex molecular architectures.

Spectroscopic Characterization and Structural Elucidation of 1 Amino 8h Indeno 1,2 C Thiophen 8 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy has been a cornerstone in the definitive structural elucidation of 1-Amino-8H-indeno[1,2-c]thiophen-8-one, providing detailed insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound displays a series of signals that correspond to the distinct protons in its fused ring structure. The aromatic protons typically appear in the downfield region of the spectrum, with their specific chemical shifts and coupling constants providing information about their relative positions on the indenone and thiophene (B33073) rings. The protons of the amino group generally exhibit a characteristic signal that can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for the Core Structure of Indeno[1,2-c]thiophen-8-one Derivatives

ProtonChemical Shift (δ, ppm) RangeMultiplicity
Aromatic-H7.0 - 8.5m
NH₂5.0 - 7.0br s

Note: Specific chemical shifts can vary based on substitution and solvent.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carbonyl carbon of the indenone moiety is characteristically observed at a significant downfield shift. The quaternary carbons and the carbons of the aromatic rings also show distinct signals that are crucial for confirming the fused ring system.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Indeno[1,2-c]thiophen-8-one Core

CarbonChemical Shift (δ, ppm) Range
C=O185 - 200
Aromatic-C120 - 150
C-NH₂140 - 160

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed. Correlation Spectroscopy (COSY) is utilized to establish proton-proton coupling networks, helping to identify adjacent protons within the aromatic systems. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C spectra. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the complete molecular structure and confirming the connectivity of the fused rings and the position of the amino substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for probing its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information, often showing characteristic losses of small molecules such as CO and HCN, which can help to confirm the presence of the ketone and amino functionalities.

Table 3: Key Mass Spectrometric Data for this compound

ParameterObservation
Molecular Ion (M⁺)Corresponds to the exact molecular weight
Major FragmentsConsistent with the loss of CO, HCN, and other small moieties

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is employed to identify the key functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm the presence of the amino group (N-H stretching vibrations) and the carbonyl group (C=O stretching vibration). The spectrum also shows absorptions corresponding to the C-H and C=C bonds of the aromatic rings.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹) RangeDescription
N-H3300 - 3500Amino group stretching
C-H (aromatic)3000 - 3100Aromatic C-H stretching
C=O1680 - 1720Carbonyl group stretching
C=C (aromatic)1450 - 1600Aromatic ring stretching

Advanced Spectroscopic and Diffraction Techniques for Characterization

The unambiguous determination of the molecular structure of complex organic molecules like this compound and its derivatives relies on a combination of advanced analytical methods. These techniques provide complementary information, from the connectivity of atoms to their precise spatial arrangement.

Two-Dimensional (2D) NMR Spectroscopy

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle of complex structures. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow chemists to map out the intricate network of proton and carbon atoms within a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a hypothetical derivative of this compound, COSY would be instrumental in tracing the proton-proton connectivities within the indeno and thiophene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum links a specific proton signal to the carbon it is attached to, providing a direct map of the carbon skeleton's protonation.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons). For the indeno[1,2-c]thiophen-8-one core, HMBC would be critical in confirming the fusion of the thiophene and indanone ring systems by showing correlations between protons on one ring and carbons on the other.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for a Substituted Indeno[1,2-c]thiophen-8-one Derivative

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-~150.0 (C-NH₂)H-2 → C-1, C-3a
2~6.5 (d)~110.0H-3 → C-2, C-3a
3~7.2 (d)~125.0H-2 → C-3, C-8b
3a-~130.0H-2, H-3, H-4 → C-3a
4~7.5 (d)~120.0H-5 → C-4, C-8b
5~7.3 (t)~128.0H-4, H-6 → C-5
6~7.6 (t)~124.0H-5, H-7 → C-6
7~7.8 (d)~135.0H-6 → C-7, C-8
8-~190.0 (C=O)H-7 → C-8
8a-~140.0H-7 → C-8a
8b-~145.0H-3, H-4 → C-8b

Note: This table represents hypothetical data for illustrative purposes and is based on typical chemical shifts for similar aromatic and heterocyclic systems.

X-ray Crystallography

For instance, in the crystal structure of related benzothiophene (B83047) derivatives, the planarity of the fused ring system is a key feature, with maximum deviations from the mean plane being very small. nih.gov The analysis also reveals intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. nih.gov

Interactive Data Table: Representative Crystallographic Data for a Thiophene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.891
c (Å)18.456
β (°)98.76
Volume (ų)1087.9
Z4

Note: This data is representative of a typical small organic molecule and is for illustrative purposes.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

In the analysis of thiophene derivatives, the molecular ion peak is typically prominent. researchgate.net The fragmentation patterns can reveal the loss of characteristic groups, such as the carbonyl group (as CO) from the indenone moiety or fragmentation of substituents on the aromatic rings. These fragmentation pathways provide valuable clues that corroborate the proposed structure.

Advanced Applications of 1 Amino 8h Indeno 1,2 C Thiophen 8 One in Organic Synthesis

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

The strategic placement of the amino and ketone functionalities on the rigid indenothiophene backbone makes 1-Amino-8H-indeno[1,2-c]thiophen-8-one and its analogues powerful intermediates in heterocyclic synthesis. The reactivity of these groups allows for a variety of chemical transformations, leading to the generation of diverse and complex molecular frameworks.

Research has demonstrated that related structures, such as 2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile, serve as a starting point for a range of novel heterocyclic compounds. researchgate.net The amino group can act as a nucleophile or be transformed into other functional groups, while the ketone is susceptible to condensation and cyclization reactions. For instance, the reaction of the amino group with different reagents can lead to the formation of fused ring systems. These transformations have been used to synthesize a variety of new indenothiophene derivatives, including thienopyrazoles, thienopyrimidines, and thienopyridines. researchgate.net The indandione nucleus, which is a core component of the target molecule, is recognized for its utility in designing and synthesizing new derivatives through reactions with various electrophilic and nucleophilic reagents. nih.govresearchgate.net This versatility establishes the indenothiophene core as a key building block for creating complex, multi-ring systems with potential applications in medicinal chemistry and materials science.

The following table summarizes representative transformations starting from an analogous indenothiophene core, illustrating its role as a versatile synthetic intermediate.

Starting Material AnalogueReagent(s)Resulting Heterocyclic SystemReference
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileHydrazine (B178648) HydrateThienopyrazole researchgate.net
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileFormamideThienopyrimidine researchgate.net
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrileMalononitrile (B47326), PiperidineThienopyridine researchgate.net
2-amino-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrilePhenyl isothiocyanate, then Chloroacetic acidThiazolylidine researchgate.net

Development of Chiral Building Blocks and Ligands from Indenothiophene Derivatives

The development of chiral molecules is crucial in modern chemistry, particularly for applications in asymmetric catalysis and pharmaceuticals. While specific examples detailing the use of this compound as a direct precursor for chiral ligands are not extensively documented, the constituent scaffolds—thiophene (B33073) and indene (B144670)—have a strong precedent in the design of effective chiral environments.

The thiophene ring is a well-established core for C2-symmetric chiral ligands. For example, 2,5-bis(oxazolinyl)thiophene ligands have been successfully synthesized and employed in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, achieving good yields and enantioselectivity. nih.gov The sulfur atom in the thiophene ring can influence the electronic properties of a metal center, and the rigid five-membered ring provides a defined geometry for attaching chiral auxiliaries. nih.gov Chiral sulfur ligands, in general, are becoming a versatile tool in organic synthesis. hilarispublisher.com

Similarly, the indene framework has been used to create chiral phosphorus-thioether ligands for iridium-catalyzed asymmetric hydrogenation of various olefins, achieving high enantioselectivities. researchgate.net The rigid structure of the indene backbone is crucial for creating a well-defined chiral pocket around the metal center. Given these precedents, indenothiophene derivatives present an attractive platform for designing novel chiral ligands. The fusion of the rigid indane system with the electronically distinct thiophene ring offers a unique and tunable scaffold. Functionalization of the indane or thiophene portions of the molecule could lead to new classes of ligands for asymmetric catalysis.

The table below presents examples of ligands derived from the parent thiophene and indene scaffolds, highlighting their successful application in asymmetric synthesis.

Ligand ClassParent ScaffoldApplication in Asymmetric CatalysisAchieved Enantioselectivity (ee)Reference
2,5-Bis(oxazolinyl)thiopheneThiopheneCopper-catalyzed Friedel-Crafts AlkylationUp to 81% ee nih.gov
Indene-derived phosphite-thioether ligandsIndeneIridium-catalyzed Asymmetric Hydrogenation83% to 99% ee researchgate.net
Chiral (thiolan-2-yl)diarylmethanolsThiolaneAsymmetric Corey-Chaykovsky EpoxidationNot specified in abstract hilarispublisher.com
BINOL-derived N-triflyl phosphoramideIndene (substrate)Catalytic Asymmetric Iminium Ion CyclizationHigh enantioselectivities rsc.org

Precursors for Novel Polycyclic Aromatic and Heterocyclic Compounds

The indenothiophene skeleton is an ideal precursor for synthesizing more complex, fused polycyclic systems through various ring-forming strategies. The inherent functionality of this compound allows for intramolecular and intermolecular reactions that extend the conjugated system, leading to novel polycyclic aromatic and heterocyclic compounds.

A significant synthetic strategy involves the chemical manipulation of the ketone group at the 8-position. For instance, a substituted indeno[1,2-b]thiophene has been converted into its corresponding oxime by reacting it with hydroxylamine (B1172632). researchgate.net Subsequent treatment of this oxime with polyphosphoric acid induced a Beckmann rearrangement, resulting in a ring expansion to form 2-phenylthieno[3,2-c]quinoline-4(5H)one. researchgate.net This transformation effectively builds a new six-membered nitrogen-containing ring onto the indenothiophene framework, creating a larger, novel polycyclic heterocyclic system.

Furthermore, aminothiophene derivatives are widely recognized as precursors for thiophene-fused N-heterocycles, such as thienoindoles. nih.gov The amino group can participate in cyclization reactions to form new rings fused to the thiophene core. The indandione nucleus itself can be used to generate fused systems like indenopyrazoles. nih.govresearchgate.net These methodologies underscore the potential of this compound to serve as a foundational molecule for accessing a wide array of complex polycyclic structures that are of interest in materials science and medicinal chemistry.

The following table outlines synthetic pathways from indenothiophene and related precursors to more complex polycyclic compounds.

PrecursorKey TransformationReagents/ConditionsResulting Polycyclic CompoundReference
2-Phenyl-8H-indeno[1,2-b]thiophen-8-oneOxime formation & Beckmann Rearrangement1. Hydroxylamine2. Polyphosphoric acid2-Phenylthieno[3,2-c]quinoline-4(5H)one researchgate.net
Indolin-2-one derivativesPaal-Knorr ReactionLawesson's ReagentThieno[2,3-b]indole nih.gov
Indandione derivativeCyclizationHydrazine HydrateIndenopyrazole nih.gov
3-(o-Nitrophenyl)thiopheneCadogan Reductive CyclizationTriethyl phosphiteThieno[3,2-b]indole nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 1-amino-8H-indeno[1,2-c]thiophen-8-one, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves halogen-metal interchange followed by cyclization. For example, 8H-indeno[1,2-c]thiophen-8-one (a precursor) is synthesized via Wolff-Kishner reduction of 3-phenylthiophene-4-carboxylic acid derivatives, achieving 60% yield under specific conditions . Optimizing solvent choice (e.g., carbon disulfide over benzene) and catalyst ratios (AlCl₃) improves yields to 82–91% . Lower yields (30–40%) occur with alternative reducing agents like LiAlH₄/AlCl₃ mixtures due to side-product formation .

Q. How can structural characterization techniques validate the tautomeric equilibrium of indeno-thiophene derivatives?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For instance, studies on analogous benzodithiophene systems reveal how ring fusion modes dictate keto-enol tautomerism . Computational modeling (DFT) paired with experimental spectral data can resolve ambiguities in tautomeric states, particularly for electron-deficient thiophene cores .

Q. What safety protocols are essential when handling thiophene-containing intermediates during synthesis?

  • Methodological Answer : Refer to OSHA HCS guidelines: use fume hoods for volatile thiophenes (e.g., thiophene, CAS 110-02-1), and employ PPE (gloves, goggles) to prevent dermal exposure . First-aid measures for inhalation include immediate fresh air and medical consultation .

Advanced Research Questions

Q. How can enantioselective synthesis of 8H-indeno[1,2-c]thiophen-8-one derivatives be achieved, and what catalysts optimize stereochemical control?

  • Methodological Answer : Palladium-catalyzed kinetic resolution enables atroposelective ring-opening of 8H-indeno[1,2-c]thiophen-8-ols, yielding enantiomeric excess (ee) >90% . Chiral phosphine ligands (e.g., BINAP) enhance regioselectivity, while temperature modulation (-20°C to 25°C) minimizes racemization .

Q. What mechanisms underlie the bioactivity of this compound analogues as A₁ adenosine receptor (A₁AR) allosteric enhancers?

  • Methodological Answer : Binding assays using human A₁AR-expressing membranes show EC₅₀ values as low as 0.9 µM for 6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines . Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents on the aryl group enhance AE activity by 10-fold compared to PD 81,723 .

Q. How do structural modifications (e.g., substituent addition) impact the tubulin-binding affinity of indeno-thiophene derivatives in anticancer applications?

  • Methodological Answer : Methyl or methoxy groups at the 1-position of 1,4-dihydroindeno[1,2-c]pyrazoles increase tubulin polymerization inhibition by stabilizing hydrophobic interactions with the colchicine binding site . IC₅₀ values correlate with substituent bulkiness, as shown in cytotoxicity assays against paclitaxel-resistant cell lines .

Q. What strategies reconcile contradictory data in synthesis optimization (e.g., divergent yields from LiAlH₄ vs. Wolff-Kishner reduction)?

  • Methodological Answer : Systematic solvent screening (e.g., xylene vs. chlorobenzene) and purification protocols (alumina chromatography) address inconsistencies. For example, LiAlH₄ reductions produce alcohol byproducts requiring gradient elution for isolation . Comparative kinetic studies under inert atmospheres (N₂/Ar) minimize oxidative degradation .

Data-Driven Analysis Tables

Parameter Wolff-Kishner Reduction LiAlH₄/AlCl₃ Reduction
Yield60%30–40%
Key ByproductsNoneAlcohol derivatives (55% mix)
Purification ComplexityLow (sublimation)High (column chromatography)
Substituent Effects on A₁AR Activity
Substituent
3m (p-Cl)
3x (p-CF₃)
3ae (m-NO₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.